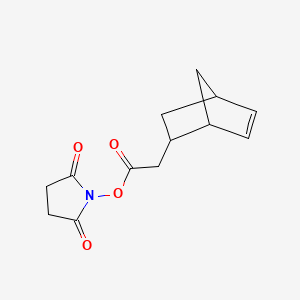

5-Norbornene-2-acetic acid succinimidyl ester

Description

5-Norbornene-2-acetic acid succinimidyl ester (molecular formula: C₁₃H₁₅NO₄, molecular weight: 249.26 g/mol) is a bioorthogonal reagent widely used for amine-selective bioconjugation . It features a norbornene backbone and a succinimidyl ester (NHS) group, enabling efficient coupling with primary amines (e.g., lysine residues in proteins) under mild, aqueous conditions . The compound is solid at room temperature, has a purity of ≥97%, and requires storage at 2–8°C to prevent hydrolysis of the NHS ester . Its melting point ranges between 115–120°C, and it is frequently employed in polymer chemistry and biomaterial engineering, such as collagen modification for cryogel-based T-cell activation systems .

The norbornene moiety also allows participation in strain-promoted azide-alkyne cycloaddition (SPAAC) or other click chemistry reactions, enabling orthogonal functionalization strategies .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-11-3-4-12(16)14(11)18-13(17)7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGNOQQTUYLDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2CC3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-Norbornene-2-acetic acid succinimidyl ester are amine-containing compounds , such as lysine residues on proteins/peptides. The succinimidyl ester group of the compound is designed to react with these targets.

Mode of Action

The succinimidyl ester group in the compound reacts with amine-containing compounds, specifically the lysine residues on proteins/peptides. This reaction forms a covalent bond, leading to a change in the structure of the target protein or peptide.

Biochemical Pathways

The compound is involved in bioorthogonal reactions , specifically the inverse electron demand Diels-Alder cycloaddition reaction. Norbornene, a part of the compound, has been shown to react with 1,2,4,5-tetrazines in this type of reaction. This reaction is bioorthogonal, meaning it can occur inside living organisms without interfering with native biochemical processes.

Result of Action

The result of the compound’s action is the formation of a covalent bond with amine-containing compounds, leading to a change in the structure of the target protein or peptide. This can be useful in biological imaging applications, where the compound can be used to label proteins or peptides with a fluorescent dye or other marker for visualization.

Biochemical Analysis

Biochemical Properties

The succinimidyl ester group of 5-Norbornene-2-acetic acid succinimidyl ester can react with amine-containing compounds such as lysine residues on proteins/peptides. This property allows it to interact with a variety of enzymes, proteins, and other biomolecules.

Biological Activity

5-Norbornene-2-acetic acid succinimidyl ester (Nb-NHS) is a versatile compound utilized in various biological applications due to its unique chemical properties, particularly its ability to conjugate with biomolecules. This article explores the biological activity of Nb-NHS, highlighting its applications in tissue engineering, drug delivery, and antibody modification.

This compound is an NHS-activated ester that facilitates the formation of stable amide bonds with primary amines found in proteins and other biomolecules. The mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) and the formation of a covalent bond.

1. Tissue Engineering

One significant application of Nb-NHS is in the modification of hydrogels for tissue engineering. For instance, studies have demonstrated that gelatin can be functionalized with Nb-NHS to enhance its mechanical properties and biocompatibility. The degree of functionalization directly affects the scaffold's properties, such as crosslinking density and shear modulus, which are critical for supporting cell growth and tissue regeneration.

Table 1: Functionalization Efficiency of Gelatin with Nb-NHS

| Molar Ratio (Norbornene:Gelatin Amines) | Functionalization Efficiency (%) | Calculated Norbornene on Gelatin Chain (mM) | Swollen Shear Modulus (kPa) |

|---|---|---|---|

| 0.25:1 | 19 ± 5% | ~1.1 | <0.1 |

| 0.5:1 | 36 ± 5% | ~2.2 | 0.2 ± 0.1 |

| 1:1 | 75 ± 6% | ~4.5 | 0.5 ± 0.1 |

This table illustrates how varying the molar ratio affects the efficiency of gelatin functionalization and the resulting mechanical properties of the hydrogel scaffolds .

2. Drug Delivery Systems

Nb-NHS has also been employed in developing drug delivery systems, particularly for targeted therapies. By conjugating therapeutic agents to biomolecules modified with Nb-NHS, researchers can enhance the specificity and efficacy of drug delivery.

For example, a study demonstrated that norbornene-modified antibodies could be radiolabeled effectively using metal chelators like DOTA, leading to high specific activity in imaging applications . This approach allows for precise targeting of cancer cells while minimizing side effects on healthy tissues.

3. Antibody Modification

The ability to modify antibodies using Nb-NHS has opened new avenues in immunotherapy and diagnostics. The covalent attachment of norbornene groups to antibodies enables subsequent reactions with tetrazine-bearing chelators, facilitating the development of radiolabeled constructs for imaging or therapeutic purposes .

Case Study 1: Chondrocyte-Mediated Cartilage Regeneration

A study focused on using Nb-NHS-functionalized gelatin scaffolds for cartilage regeneration demonstrated that these scaffolds could effectively support chondrocyte growth and matrix production. The functionalized scaffolds exhibited improved mechanical properties compared to unmodified gelatin, which is crucial for load-bearing applications in cartilage repair .

Case Study 2: T Cell Activation in Hybrid Depots

In another study, Nb-NHS was used to modify collagen-based hydrogels that served as depots for T cell activation in immunotherapy applications. The results indicated that T cells exhibited enhanced motility and activation when cultured in these modified environments compared to traditional alginate-only gels . This finding suggests that Nb-NHS-modified scaffolds can significantly improve immune responses by providing better cellular interactions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

5-Norbornene-2-acetic acid succinimidyl ester has the following chemical properties:

- Molecular Formula: C13H15NO4

- Molecular Weight: 249.26 g/mol

- Purity: Typically 95% to 97%

- Functional Group: Succinimidyl ester, which reacts with amine-containing compounds such as lysine residues on proteins and peptides.

The primary mechanism of action involves the formation of covalent bonds with amine-containing compounds through the succinimidyl ester group. This reaction is particularly useful in bioorthogonal chemistry, where it facilitates selective labeling and modification of biomolecules without interfering with biological processes.

Bioconjugation and Protein Labeling

One of the most prominent applications of this compound is in bioconjugation. It allows for the selective labeling of proteins and peptides, which is crucial for studying protein interactions and functions. The compound's ability to react with amines enables the attachment of various probes, including fluorescent dyes and therapeutic agents.

Case Study:

In a study published in Bioconjugate Chemistry, researchers utilized this compound to label antibodies with fluorescent dyes for imaging studies. The resulting conjugates demonstrated enhanced stability and specificity in targeting cancer cells, showcasing the compound's utility in cancer diagnostics .

Tissue Engineering

The compound is also applied in tissue engineering, particularly in modifying hydrogels to enhance their biocompatibility and functionality. By incorporating this compound into hydrogel matrices, researchers can create scaffolds that promote cell adhesion and growth.

Data Table: Applications in Tissue Engineering

Bioorthogonal Chemistry

The compound plays a critical role in bioorthogonal reactions, specifically the inverse electron demand Diels-Alder cycloaddition reaction. This reaction allows for the selective coupling of biomolecules under physiological conditions without interfering with native biochemical pathways.

Case Study:

A notable application was reported where researchers used this compound to facilitate live-cell imaging through tetrazine-norbornene cycloadditions. The method allowed for real-time tracking of cellular processes, providing valuable insights into cellular dynamics .

Development of Functional Polymers

This compound is employed in synthesizing functional polymers that can be used in drug delivery systems and smart materials. Its reactive nature allows for the incorporation of various functional groups into polymer backbones.

Data Table: Applications in Materials Science

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Differentiators

Research Findings

- Collagen Modification: this compound demonstrated high efficiency in collagen functionalization (1:10 ratio with collagen), critical for cryogel-based T-cell therapies .

- Quantum Dot Conjugation: 5-Norbornene-2-endo-acetic acid, when activated, achieved comparable conjugation efficiency but required additional steps (e.g., EDC/NHS), increasing protocol complexity .

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid of 5-norbornene-2-acetic acid reacts with NHS in the presence of EDC to form an intermediate O-acylisourea, which subsequently converts to the stable NHS ester. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.

Typical Protocol

-

Dissolve 5-norbornene-2-acetic acid (1.0 equiv) and NHS (1.2 equiv) in dry DCM.

-

Add EDC (1.5 equiv) and DMAP (0.1 equiv) under nitrogen atmosphere.

-

Stir at room temperature for 12–24 hours.

-

Filter to remove insoluble dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate and purify the crude product via recrystallization or flash chromatography.

Optimization and Yield

Yields typically range from 70% to 85%, depending on solvent purity and stoichiometry. Excess EDC (1.5–2.0 equiv) ensures complete activation of the carboxylic acid. Lower temperatures (0–5°C) may reduce side reactions but prolong reaction times.

Alternative Preparation Methods

Mixed Anhydride Approach

An alternative strategy employs chloroformates to generate a mixed anhydride intermediate, which reacts with NHS to form the ester. This method avoids carbodiimide byproducts but requires stringent moisture control.

Procedure

-

React 5-norbornene-2-acetic acid with ethyl chloroformate (1.1 equiv) in tetrahydrofuran (THF) at −15°C.

-

Add NHS (1.1 equiv) and triethylamine (1.5 equiv).

-

Warm to room temperature and stir for 6 hours.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Yield : 65–75%.

Functionalization Efficiency and Characterization

Functionalization Efficiency

The degree of NHS ester formation is quantified using trinitrobenzenesulfonic acid (TNBSA) assays, which measure residual primary amines. For example, reacting NHS-norbornene with gelatin amines achieved 75% functionalization efficiency at a 1:1 molar ratio.

Table 1: Functionalization Efficiency vs. Stoichiometry

| Molar Ratio (NHS-Norbornene:Gelatin Amine) | Functionalization Efficiency |

|---|---|

| 1:1 | 75 ± 6% |

| 0.5:1 | 36 ± 5% |

| 0.25:1 | 19 ± 5% |

Analytical Characterization

-

NMR : H NMR (DMSO-d6) shows peaks at δ 6.2–6.4 ppm (norbornene olefinic protons) and δ 2.8–3.0 ppm (succinimidyl methylene).

-

FTIR : Strong absorbance at 1745 cm (C=O stretch of NHS ester) and 1810 cm (imide carbonyl).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 249.26 [M+H].

Challenges and Troubleshooting

Hydrolysis and Stability

The NHS ester is moisture-sensitive, undergoing hydrolysis to regenerate the carboxylic acid. Storage at −20°C in anhydrous DMSO or DMF extends shelf life.

Byproduct Formation

Excessive EDC or prolonged reaction times may promote NHS dehydration to N-acylurea. Monitoring via thin-layer chromatography (TLC) and using fresh reagents mitigate this issue.

Industrial-Scale Production

Sigma-Aldrich’s manufacturing process (patent US20150152039) emphasizes:

-

Solvent Choice : Anhydrous DCM for high solubility and easy removal.

-

Scaling : Batch reactors with nitrogen purging to prevent hydrolysis.

-

Purity Control : Recrystallization from ethyl acetate/hexane yields >97% purity.

Applications in Biomaterial Engineering

NHS-norbornene’s dual functionality enables:

Q & A

Q. What are the standard protocols for conjugating 5-Norbornene-2-acetic acid succinimidyl ester to amine-containing biomolecules?

Methodological Answer: The ester reacts with primary amines (e.g., lysine residues in proteins) under mildly alkaline conditions (pH 7.5–8.5). A typical protocol involves dissolving the ester in anhydrous DMSO or DMF and adding it to the target biomolecule in a buffered solution (e.g., PBS or HEPES) at a 5–10× molar excess. Incubate for 2–4 hours at 4°C to minimize hydrolysis. For example, collagen modification was achieved using a 1:10 (w/w) ratio of ester to collagen in neutralized PBS . Post-reaction, unreacted ester is removed via dialysis or size-exclusion chromatography.

Q. How should this compound be stored to maintain reactivity, and what are the signs of degradation?

Methodological Answer: Store the ester at –20°C in a desiccated environment to prevent hydrolysis. Degradation is indicated by visible precipitation, discoloration (yellowing), or reduced conjugation efficiency. Hydrolysis generates acetic acid derivatives, which can be detected via thin-layer chromatography (TLC) or LC-MS. Avoid exposure to moisture, acids, or oxidizing agents, as these accelerate decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound conjugation in sterically hindered environments?

Methodological Answer: Steric hindrance (e.g., in densely functionalized polymers or folded proteins) requires adjusting molar ratios, reaction time, and solvent polarity. Increase the ester-to-substrate ratio (up to 20× molar excess) and extend reaction times (6–12 hours). Use co-solvents like DMSO to enhance solubility of hydrophobic substrates. For example, cryogel scaffold modifications required precise pH control (7.2–7.5) and buffering with DPBS to stabilize collagen’s tertiary structure during conjugation . Kinetic monitoring via fluorometry or UV-Vis (e.g., loss of NHS absorbance at 260 nm) can guide optimization.

Q. What analytical techniques are recommended for quantifying conjugation efficiency of this compound in protein modification?

Methodological Answer:

- Fluorescence Spectroscopy: Use fluorescent probes (e.g., Alexa Fluor NHS esters) as competitive labels to quantify unreacted amines .

- Mass Spectrometry (MS): MALDI-TOF or ESI-MS detects mass shifts corresponding to ester adducts (Δ ~215.2 g/mol).

- Capillary Electrophoresis (CE): Resolve conjugated vs. unconjugated species using laser-induced fluorescence (LIF) detection, as demonstrated in biosignature analysis with nanomolar sensitivity .

- NMR Spectroscopy: Monitor disappearance of norbornene protons (δ ~5.5–6.5 ppm) or NHS ester carbonyl signals (δ ~170–175 ppm).

Q. How should researchers address contradictory data in conjugation efficiency across experimental replicates?

Methodological Answer: Contradictions often arise from variability in:

- Substrate Accessibility: Pre-treat proteins with denaturants (e.g., urea) to expose buried amines.

- Hydrolysis Rates: Standardize reaction temperature (4°C vs. room temperature) and buffer composition (avoid Tris buffers, which compete with amines).

- Analytical Sensitivity: Validate quantification methods with internal standards (e.g., isotopically labeled controls). Cross-validate results using orthogonal techniques (e.g., MS + fluorescence) .

Q. What strategies enhance the stability of this compound in aqueous reaction systems?

Methodological Answer:

- Lyophilized Formulations: Pre-mix the ester with stabilizing excipients (e.g., trehalose) and lyophilize for on-demand reconstitution.

- Inert Atmosphere: Conduct reactions under argon or nitrogen to minimize hydrolysis.

- Protease Inhibitors: Include EDTA or protease inhibitors in protein solutions to prevent amine degradation during conjugation .

Q. How does the norbornene group influence downstream applications compared to other NHS esters?

Methodological Answer: The bicyclic norbornene moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (IEDDA) reactions for orthogonal bioconjugation. This is critical in multi-step labeling workflows (e.g., PEGylation followed to fluorescent tagging). In contrast, linear NHS esters (e.g., succinimidyl carboxymethyl ester) lack this bioorthogonal functionality .

Q. What are the safety considerations for large-scale handling of this compound?

Methodological Answer: Use engineering controls (fume hoods, closed systems) and personal protective equipment (nitrile gloves, goggles). Decontaminate spills with sodium bicarbonate to neutralize acidic hydrolysis products. Monitor air quality for CO/CO₂ emissions during thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.